molecular formula C24H20ClNO3 B214365 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214365
M. Wt: 405.9 g/mol
InChI Key: WFHDXWIRBHHUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as C16H14ClNO3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. Additionally, 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one may act as an antioxidant, reducing oxidative stress and damage to cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. Additionally, 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been extensively studied and has shown promising results in various areas of research. Additionally, the synthesis method for 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is cost-effective and efficient, making it a viable option for large-scale production. However, one limitation of using 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are many future directions for research involving 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of new drugs based on the structure of 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to optimize the use of 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in various applications, including as an anti-inflammatory agent and an inhibitor of cancer cell growth.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-chlorobenzaldehyde with 3-(1-oxo-1-phenylpropan-2-yl)indole-2,3-dione in the presence of a base. The resulting compound is then reduced to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, making it a cost-effective and efficient method for large-scale production.

Scientific Research Applications

1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, including its use as an anti-inflammatory agent, an antioxidant, and an inhibitor of cancer cell growth. Additionally, 1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-(2-chlorobenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C24H20ClNO3/c1-16(22(27)17-9-3-2-4-10-17)24(29)19-12-6-8-14-21(19)26(23(24)28)15-18-11-5-7-13-20(18)25/h2-14,16,29H,15H2,1H3

InChI Key

WFHDXWIRBHHUKT-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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